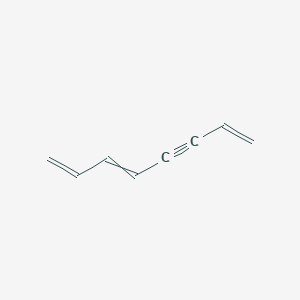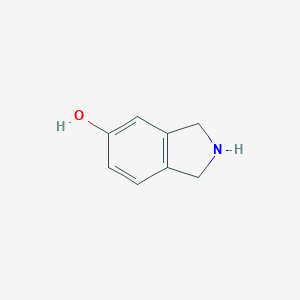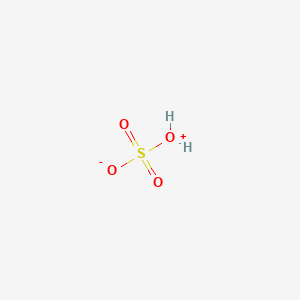
1,3,7-Octatrien-5-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Octatrien-5-yne, also known as OOT, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is a conjugated enyne, which means that it contains both double and triple bonds in its molecular structure. OOT has been studied extensively for its chemical and biological properties, including its potential as a diagnostic tool for cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1,3,7-Octatrien-5-yne is complex and not fully understood. It is thought to interact with cellular membranes and proteins, altering their structure and function. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have therapeutic potential for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the activity of enzymes involved in cellular metabolism and signaling pathways, suggesting that it may have broader effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,7-Octatrien-5-yne in lab experiments is its fluorescent properties, which make it a useful tool for detecting and monitoring biological processes. However, its complex molecular structure and synthesis method can make it difficult to obtain in high purity and quantity. Additionally, its potential toxicity and limited solubility in water can pose challenges for its use in biological systems.
Direcciones Futuras
There are many potential future directions for 1,3,7-Octatrien-5-yne research. One area of interest is the development of new synthesis methods that can improve yield and purity. Another area of focus is the development of new applications for this compound, such as its use as a biosensor for detecting specific molecules or as a therapeutic agent for cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on cellular function.
Métodos De Síntesis
The synthesis of 1,3,7-Octatrien-5-yne involves a multi-step process that requires specialized equipment and expertise. One commonly used method involves the reaction of 1,3-butadiene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group to yield this compound. Other methods involve the use of different starting materials and reaction conditions, but all require careful control of reaction parameters to ensure high yields and purity.
Aplicaciones Científicas De Investigación
1,3,7-Octatrien-5-yne has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting cancer cells. This compound has been shown to selectively bind to cancer cells and emit a fluorescent signal upon excitation with light, making it a promising tool for early diagnosis and monitoring of cancer progression. Other potential applications include the use of this compound as a biosensor for detecting specific molecules or as a catalyst for chemical reactions.
Propiedades
Número CAS |
16607-77-5 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
octa-1,3,7-trien-5-yne |
InChI |
InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3-5,7H,1-2H2 |
Clave InChI |
DYQVQSUVEDCHDD-UHFFFAOYSA-N |
SMILES |
C=CC=CC#CC=C |
SMILES canónico |
C=CC=CC#CC=C |
Sinónimos |
1,3,7-Octatrien-5-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)








![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)


![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)